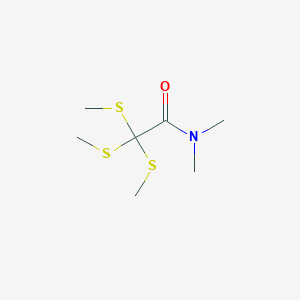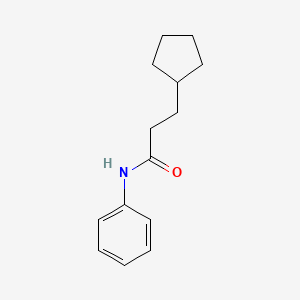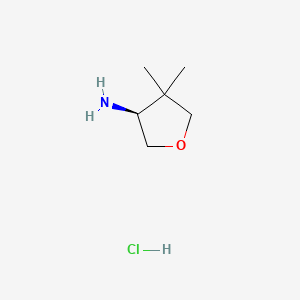
(S)-4,4-Dimethyltetrahydrofuran-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4,4-Dimethyltetrahydrofuran-3-amine hydrochloride is a chiral amine compound with a tetrahydrofuran ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-Dimethyltetrahydrofuran-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the tetrahydrofuran ring, which can be derived from commercially available starting materials.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4,4-Dimethyltetrahydrofuran-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.
Wissenschaftliche Forschungsanwendungen
(S)-4,4-Dimethyltetrahydrofuran-3-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of (S)-4,4-Dimethyltetrahydrofuran-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-pentanone: A similar compound with a different functional group.
Tetrahydrofuran: A structurally related compound without the amine group.
3-Aminotetrahydrofuran: A compound with a similar amine group but different substitution pattern.
Uniqueness
(S)-4,4-Dimethyltetrahydrofuran-3-amine hydrochloride is unique due to its chiral center and specific substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C6H14ClNO |
|---|---|
Molekulargewicht |
151.63 g/mol |
IUPAC-Name |
(3S)-4,4-dimethyloxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(2)4-8-3-5(6)7;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |
InChI-Schlüssel |
NOCVWQHRHSQVDX-NUBCRITNSA-N |
Isomerische SMILES |
CC1(COC[C@H]1N)C.Cl |
Kanonische SMILES |
CC1(COCC1N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


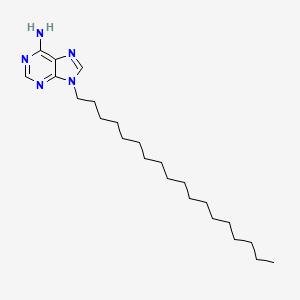
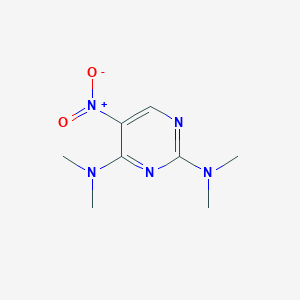

![N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide](/img/structure/B14009882.png)
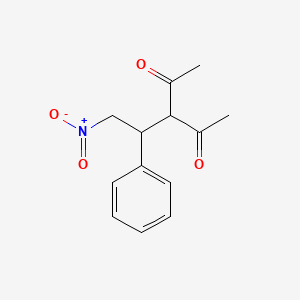
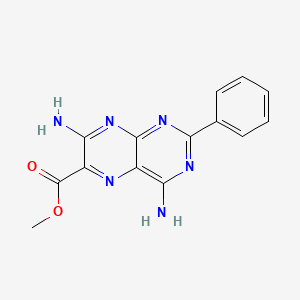
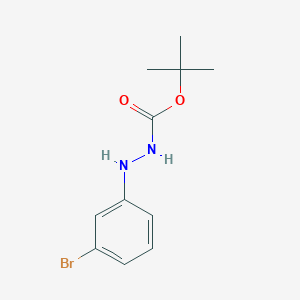

![8-Benzyl-3-tert-butoxycarbonyl-3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14009913.png)
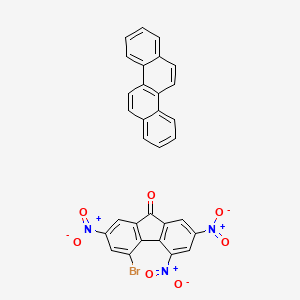
![2,5-Bis(aziridin-1-yl)-3,6-bis[2-hydroxyethyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14009922.png)
